4-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(trifluoromethyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClF3N4O2S/c1-25(2)16-22-9-10-7-11(3-6-15(10)23-16)24-28(26,27)12-4-5-14(18)13(8-12)17(19,20)21/h4-5,8-9,11,24H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEZGVWAHKJSGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NS(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClF3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(trifluoromethyl)benzene-1-sulfonamide is a complex compound with potential applications in medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : CHClFNOS
- Molecular Weight : 434.9 g/mol
- CAS Number : 2097883-99-1
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. Notably, it has shown potential as an inhibitor of carbonic anhydrases (CAs), which play crucial roles in physiological processes such as respiration and acid-base balance.
Inhibition of Carbonic Anhydrases
Research indicates that sulfonamide derivatives can effectively inhibit CAs. For example, studies have shown that certain substituted benzenesulfonamides exhibit significant inhibitory effects on human carbonic anhydrases I and XIII, with binding affinities in the nanomolar range (K = 6 nM for some derivatives) . The dimethylamino group in the structure enhances hydrophobic interactions, potentially increasing binding affinity.
In Vitro Studies
In vitro studies have demonstrated that this compound can modulate perfusion pressure and coronary resistance in isolated rat heart models. These studies typically involve administering various concentrations of the compound and measuring changes in cardiovascular parameters .
Case Study: Cardiovascular Effects
A study involving the administration of this sulfonamide derivative showed a significant reduction in perfusion pressure compared to control groups. The experimental design included multiple treatment groups with varying doses (0.001 nM), highlighting the compound's dose-dependent effects on coronary resistance .
| Group | Compound | Dose (nM) | Perfusion Pressure Change |
|---|---|---|---|
| Control | Krebs-Henseleit solution only | 0 | Baseline |
| Treatment 1 | 4-chloro-N-[...] | 0.001 | Significant decrease |
| Treatment 2 | Compound 2 (reference) | 0.001 | Moderate decrease |
| Treatment 3 | Compound 3 (reference) | 0.001 | Minimal change |
Pharmacokinetic Profile
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Theoretical models suggest favorable permeability characteristics across cellular membranes, which are essential for effective therapeutic applications .
In Silico Studies
In silico docking studies using protein models have indicated potential interactions between this sulfonamide and calcium channels, positing a mechanism for its cardiovascular effects through calcium channel inhibition . This aligns with findings from other sulfonamide derivatives that have been characterized as calcium channel blockers.
Comparison with Similar Compounds
Key Observations:
Substituent Impact: The target compound’s trifluoromethyl group enhances electronegativity and bioavailability compared to the carbazole-linked methyl groups in analogs . protease inhibition).
Sulfonamide vs. Benzamide Linkage :
- Sulfonamides (target compound and ) generally exhibit stronger hydrogen-bonding capacity than benzamides (), which may improve binding to polar active sites in enzymes.
Q & A
Q. What analytical techniques are recommended for structural verification of this sulfonamide derivative?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use and NMR to confirm the presence of dimethylamino, tetrahydroquinazoline, and trifluoromethyl groups. Pay attention to chemical shifts in the aromatic and aliphatic regions .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns to confirm the molecular formula.
- Infrared Spectroscopy (IR): Identify functional groups (e.g., sulfonamide S=O stretching at ~1350–1150 cm) .
Q. How can synthetic routes for this compound be optimized to improve yield?
Methodological Answer:
- Solvent Selection: Test polar aprotic solvents (e.g., DMF, DCM) for solubility and reaction efficiency .
- Catalyst Screening: Explore bases like triethylamine or DMAP to accelerate sulfonamide bond formation.
- Temperature Control: Optimize reaction temperatures (e.g., 0°C to room temperature) to minimize side reactions .
Advanced Research Questions
Q. How can statistical experimental design resolve contradictions in reaction outcomes (e.g., variable purity or yield)?
Methodological Answer:
- Factorial Design: Use a 2 factorial approach to test variables (e.g., solvent, temperature, catalyst concentration). Analyze interactions between parameters to identify dominant factors .
- Response Surface Methodology (RSM): Model nonlinear relationships between variables to predict optimal conditions .
- Robustness Testing: Validate reproducibility under slight deviations (e.g., ±5% reagent variation) to ensure scalability .
Q. What computational strategies are effective for predicting reaction pathways and intermediate stability?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to map potential energy surfaces for key steps (e.g., cyclization of tetrahydroquinazoline) .
- Reaction Path Search Algorithms: Apply tools like GRRM or AFIR to explore transition states and intermediates .
- Machine Learning Integration: Train models on existing sulfonamide reaction data to predict optimal conditions or byproduct formation .
Q. How can process control systems enhance reproducibility in scaled-up synthesis?
Methodological Answer:
- Real-Time Monitoring: Implement inline PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy) to track reaction progress .
- Dynamic Simulation: Use COMSOL Multiphysics or Aspen Plus to model heat/mass transfer and avoid hotspots during scaling .
- Feedback Loops: Integrate experimental data with computational models to iteratively refine process parameters .
Data Contradiction Analysis
Q. How to address discrepancies in pharmacological activity data across studies?
Methodological Answer:
- Meta-Analysis Framework: Systematically compare assay conditions (e.g., cell lines, incubation times) to identify confounding variables .
- Structure-Activity Relationship (SAR) Modeling: Use molecular docking to correlate substituent effects (e.g., trifluoromethyl position) with bioactivity .
- Dose-Response Validation: Re-test conflicting results under standardized protocols (e.g., IC measurements in triplicate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
